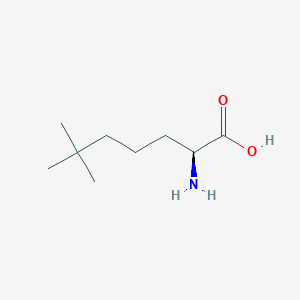![molecular formula C24H35BrN2 B12556273 1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide CAS No. 185312-25-8](/img/structure/B12556273.png)
1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide is a chemical compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a dodecyl chain attached to a pyridinium ring, which is further connected to another pyridinium ring via an ethenyl linkage. The presence of the bromide ion balances the charge of the pyridinium cation.
Vorbereitungsmethoden
The synthesis of 1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-vinylpyridine with 1-bromododecane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the pyridine nitrogen, forming the desired pyridinium salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other anions like chloride, nitrate, or sulfate through ion exchange reactions.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide involves its interaction with cellular membranes. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium moiety can interact with nucleic acids and proteins, inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridinium salts such as 1-decyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide and 1-benzyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide. Compared to these compounds, 1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide has a longer alkyl chain, which enhances its lipophilicity and membrane-disrupting properties .
Eigenschaften
CAS-Nummer |
185312-25-8 |
|---|---|
Molekularformel |
C24H35BrN2 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
1-dodecyl-4-(2-pyridin-4-ylethenyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C24H35N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-16-24(17-22-26)13-12-23-14-18-25-19-15-23;/h12-19,21-22H,2-11,20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZSQCBQNISLJPCZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=NC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


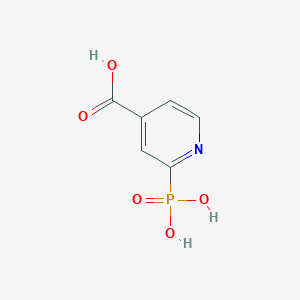
![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
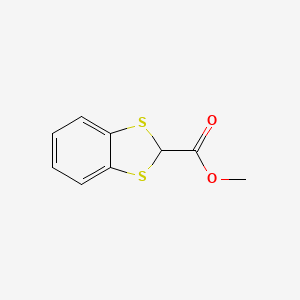
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)
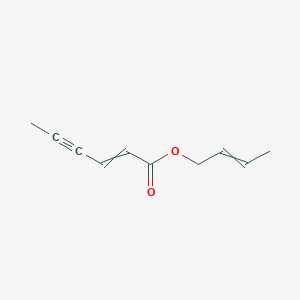

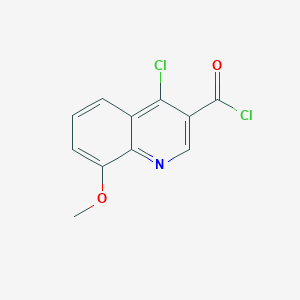
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)

